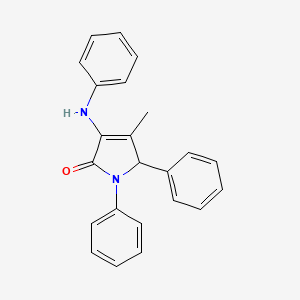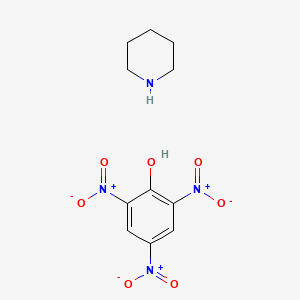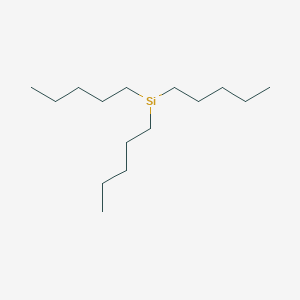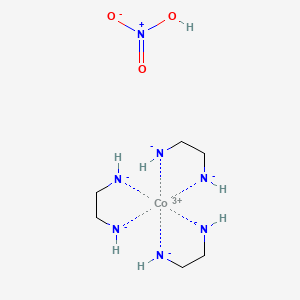
Tris(ethylenediamine)cobalt(III) nitrat&
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(ethylenediamine)cobalt(III) nitrate is a coordination compound with the chemical formula ((H_2NCH_2CH_2NH_2)_3Co(NO_3)_3). It consists of a cobalt(III) ion coordinated to three ethylenediamine ligands and three nitrate anions. This compound is known for its vibrant orange color and is highly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(ethylenediamine)cobalt(III) nitrate can be synthesized by reacting cobalt(II) salts with ethylenediamine in an aqueous solution. The cobalt(II)-ethylenediamine complex is then oxidized to cobalt(III) by purging the solution with air . The reaction proceeds as follows: [ \text{Co}^{2+} + 3 \text{en} \rightarrow [\text{Co(en)}_3]^{2+} ] [ [\text{Co(en)}_3]^{2+} + \text{O}_2 \rightarrow [\text{Co(en)}_3]^{3+} ] The trication can be isolated with nitrate anions to form the final product .
Industrial Production Methods
Industrial production methods for tris(ethylenediamine)cobalt(III) nitrate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of complexation and oxidation, followed by crystallization and purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Tris(ethylenediamine)cobalt(III) nitrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The cobalt(III) center can be reduced to cobalt(II) under certain conditions.
Substitution Reactions: The ethylenediamine ligands can be replaced by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation-Reduction: Reducing agents such as sodium borohydride can reduce cobalt(III) to cobalt(II).
Substitution: Ligand exchange reactions can occur in the presence of competing ligands like ammonia or other amines.
Major Products Formed
Reduction: The reduction of tris(ethylenediamine)cobalt(III) nitrate typically yields cobalt(II) complexes.
Substitution: Substitution reactions can produce a variety of cobalt(III) complexes with different ligands.
Scientific Research Applications
Tris(ethylenediamine)cobalt(III) nitrate has several applications in scientific research:
Chemistry: It is used as a model compound for studying coordination chemistry and ligand exchange reactions.
Biology: The compound’s interactions with biological molecules are of interest in bioinorganic chemistry.
Medicine: Research into its potential therapeutic applications, such as anticancer properties, is ongoing.
Mechanism of Action
The mechanism by which tris(ethylenediamine)cobalt(III) nitrate exerts its effects involves coordination to target molecules through its cobalt center. The ethylenediamine ligands provide stability to the complex, allowing it to interact with various substrates. The cobalt(III) ion can undergo redox reactions, facilitating electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Tris(ethylenediamine)cobalt(III) chloride: Similar structure but with chloride anions instead of nitrate.
Tris(ethylenediamine)chromium(III) nitrate: Chromium(III) analog with similar coordination geometry.
Tris(ethylenediamine)nickel(II) nitrate: Nickel(II) analog with similar ligand coordination.
Uniqueness
Tris(ethylenediamine)cobalt(III) nitrate is unique due to its specific combination of cobalt(III) and nitrate anions, which imparts distinct chemical and physical properties. Its high solubility in water and vibrant color make it particularly useful in various applications .
Properties
CAS No. |
6865-68-5 |
|---|---|
Molecular Formula |
C6H19CoN7O3-3 |
Molecular Weight |
296.19 g/mol |
IUPAC Name |
2-azanidylethylazanide;cobalt(3+);nitric acid |
InChI |
InChI=1S/3C2H6N2.Co.HNO3/c3*3-1-2-4;;2-1(3)4/h3*3-4H,1-2H2;;(H,2,3,4)/q3*-2;+3; |
InChI Key |
ASUSFRMEQFNXSL-UHFFFAOYSA-N |
Canonical SMILES |
C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].[N+](=O)(O)[O-].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)


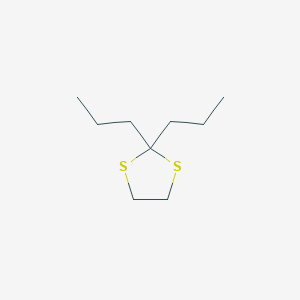
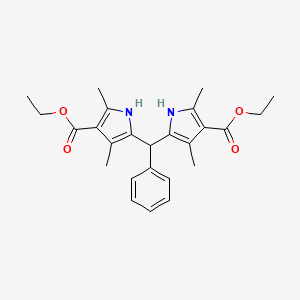
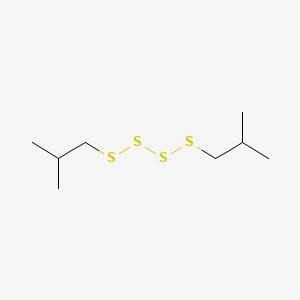

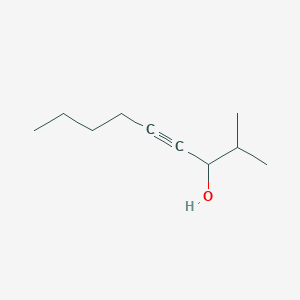
![4,4-Bis[4-[(4-bromophenyl)carbamoyloxy]phenyl]pentanoic acid](/img/structure/B14727378.png)

![1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole](/img/structure/B14727405.png)
